molecular formula C17H23N3S B2642523 2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole CAS No. 790645-69-1

2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole

Katalognummer: B2642523
CAS-Nummer: 790645-69-1
Molekulargewicht: 301.45
InChI-Schlüssel: DDWKFSULGYOHOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzothiazole ring fused with a piperazine moiety, which is further substituted with a cyclohexyl group. The combination of these structural elements imparts distinct chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-cyclohexylpiperazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole has been explored for various scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts distinct chemical properties and potential biological activities. The cyclohexyl substitution further enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various research applications .

Biologische Aktivität

2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole is a compound that has garnered attention for its diverse biological activities. This compound belongs to the benzothiazole family, which is known for various pharmacological properties, including antimicrobial, anticancer, and neuropharmacological effects. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H27N3S\text{C}_{19}\text{H}_{27}\text{N}_{3}\text{S}

This structure features a benzothiazole core substituted with a cyclohexylpiperazine moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit substantial antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related benzothiazole derivatives can range from 0.015 μg/mL to 0.25 μg/mL against pathogens like Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameTarget PathogenMIC (μg/mL)
This compoundStaphylococcus aureus0.25
Related Benzothiazole Compound AStreptococcus pneumoniae0.015
Related Benzothiazole Compound BEnterococcus faecalis0.12

Anticancer Activity

The anticancer potential of benzothiazole derivatives has also been extensively studied. For instance, certain compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells. The mechanism often involves the inhibition of topoisomerases and DNA gyrase, which are critical for DNA replication in cancer cells. In vitro studies suggest that these compounds can significantly reduce cell viability in various cancer lines .

Case Study: Anticancer Efficacy
A study involving a series of benzothiazole derivatives demonstrated that modifications to the piperazine ring could enhance cytotoxicity against pancreatic cancer cells. The most effective derivative exhibited an IC50 value of approximately 0.03 μM against cancer cell lines .

Neuropharmacological Effects

Benzothiazoles have been implicated in neuropharmacology, particularly regarding their interaction with sigma receptors. Compounds similar to this compound have shown potential as sigma receptor ligands, which could be beneficial in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazoles is heavily influenced by their structural modifications. The presence of substituents on the benzene ring or the piperazine moiety can significantly alter their pharmacological profiles. For example, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish their activity against specific targets .

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-donating groupIncreased antimicrobial activity
Electron-withdrawing groupDecreased anticancer efficacy

Eigenschaften

IUPAC Name

2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3S/c1-2-6-14(7-3-1)19-10-12-20(13-11-19)17-18-15-8-4-5-9-16(15)21-17/h4-5,8-9,14H,1-3,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWKFSULGYOHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.